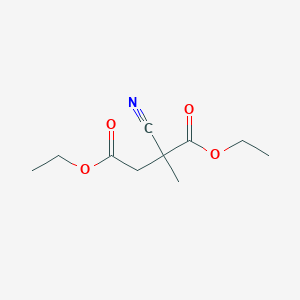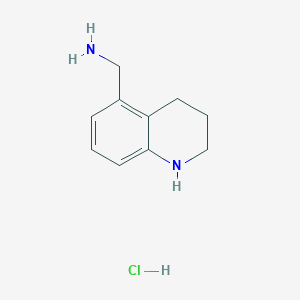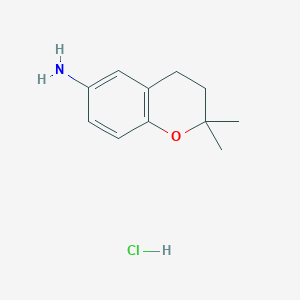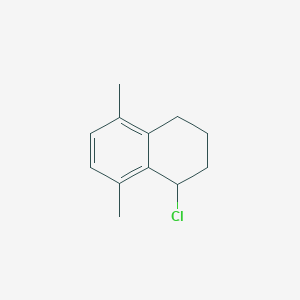
1-Chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene is a chlorinated derivative of tetrahydronaphthalene. This compound is characterized by the presence of a chlorine atom and two methyl groups attached to the tetrahydronaphthalene ring. It is a colorless liquid with a molecular formula of C12H15Cl and a molecular weight of 194.70 g/mol .
Méthodes De Préparation
The synthesis of 1-Chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene can be achieved through several methods. One common approach involves the chlorination of 5,8-dimethyl-1,2,3,4-tetrahydronaphthalene using chlorine gas in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position .
Industrial production methods may involve the catalytic hydrogenation of naphthalene followed by selective chlorination. The use of nickel catalysts is common in the hydrogenation step, while various chlorinating agents can be employed for the subsequent chlorination .
Analyse Des Réactions Chimiques
1-Chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding 5,8-dimethyl-1,2,3,4-tetrahydronaphthalene. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 5,8-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-dione.
Applications De Recherche Scientifique
1-Chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable starting material for the preparation of various derivatives.
Biology: This compound can be used in studies involving the interaction of chlorinated hydrocarbons with biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: Research into the potential therapeutic applications of chlorinated hydrocarbons often includes studies on compounds like this compound. Its effects on cellular processes and potential as a drug candidate are areas of interest.
Mécanisme D'action
The mechanism of action of 1-Chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets and pathways within biological systems. The chlorine atom and methyl groups influence its reactivity and interactions. In biological systems, it may interact with enzymes and receptors, affecting cellular processes such as signal transduction and metabolism .
Comparaison Avec Des Composés Similaires
1-Chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene can be compared with other similar compounds, such as:
1-Chloro-1,2,3,4-tetrahydronaphthalene: This compound lacks the methyl groups present in this compound, resulting in different chemical properties and reactivity.
Tetralin (1,2,3,4-tetrahydronaphthalene): This compound does not contain the chlorine atom, making it less reactive in certain substitution reactions.
5,8-Dimethyl-1,2,3,4-tetrahydronaphthalene:
Propriétés
Formule moléculaire |
C12H15Cl |
|---|---|
Poids moléculaire |
194.70 g/mol |
Nom IUPAC |
1-chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C12H15Cl/c1-8-6-7-9(2)12-10(8)4-3-5-11(12)13/h6-7,11H,3-5H2,1-2H3 |
Clé InChI |
ABHWZPXHFMHKAT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCCC(C2=C(C=C1)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(2-Fluorobenzyl)-4-methyl-2-(piperidin-3-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one hydrochloride](/img/structure/B12314980.png)
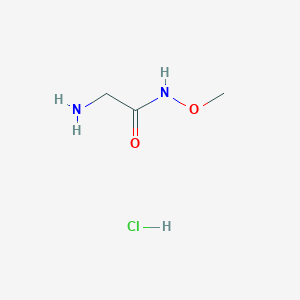
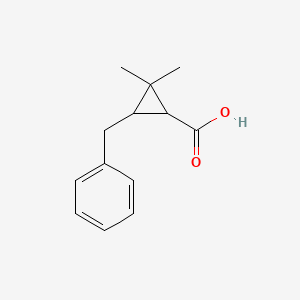
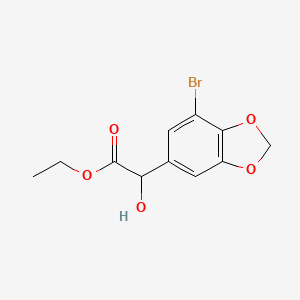
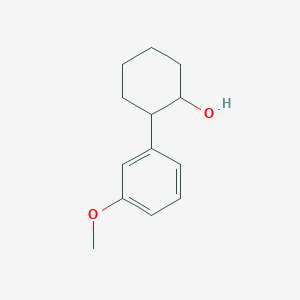

![1-[(5-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12315024.png)
